molecular formula C13H19Br B8145289 4-Bromo-2-ethyl-1-pentylbenzene

4-Bromo-2-ethyl-1-pentylbenzene

Cat. No.: B8145289
M. Wt: 255.19 g/mol
InChI Key: VITNZHFPDZMACK-UHFFFAOYSA-N
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Description

4-Bromo-2-ethyl-1-pentylbenzene is an organic compound with the molecular formula C13H19Br It is a derivative of benzene, where a bromine atom is substituted at the fourth position, an ethyl group at the second position, and a pentyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-ethyl-1-pentylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-ethyl-1-pentylbenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds via the formation of a bromonium ion intermediate, which then reacts with the benzene ring to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-ethyl-1-pentylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The ethyl and pentyl groups can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products

    Substitution: Formation of 2-ethyl-1-pentylbenzene derivatives with different substituents replacing the bromine atom.

    Oxidation: Formation of 2-ethyl-1-pentylbenzoic acid or 2-ethyl-1-pentylbenzophenone.

    Reduction: Formation of 2-ethyl-1-pentylbenzene.

Scientific Research Applications

4-Bromo-2-ethyl-1-pentylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethyl-1-pentylbenzene in chemical reactions typically involves electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, deactivates the benzene ring towards further electrophilic attack but directs incoming electrophiles to the ortho and para positions relative to itself. This compound can also participate in radical reactions due to the presence of the bromine atom, which can form bromine radicals under appropriate conditions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methyl-1-pentylbenzene
  • 4-Bromo-2-ethyl-1-butylbenzene
  • 4-Chloro-2-ethyl-1-pentylbenzene

Uniqueness

4-Bromo-2-ethyl-1-pentylbenzene is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of both an ethyl and a pentyl group provides steric hindrance, affecting the compound’s behavior in substitution and addition reactions compared to its analogs .

Properties

IUPAC Name

4-bromo-2-ethyl-1-pentylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19Br/c1-3-5-6-7-12-8-9-13(14)10-11(12)4-2/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITNZHFPDZMACK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C=C(C=C1)Br)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Br
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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